N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.21614077 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium-catalysed Carbonylation Reactions
One related study discusses the palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, indicating the potential use of N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline in synthesizing complex organic molecules. This process can lead to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used. This showcases the compound's potential application in the synthesis of pharmacologically relevant molecules (Ács et al., 2006).
Antihistaminic Activity
Another area of research involves the synthesis and biological evaluation of benzimidazole derivatives for their antihistaminic activity. Benzimidazole derivatives are known for their pharmacological activities, and their modification can lead to novel antihistaminics. This suggests that compounds similar to this compound could be explored for their potential antihistaminic properties, contributing to the development of new therapeutic agents for allergic diseases (Gadhave et al., 2012).
Fluorescent Probes Development
Research into the thiolysis of NBD (7-nitro-1,2,3-benzoxadiazole) amines for the development of H2S probes suggests that similar nitroaniline compounds could be useful in creating fluorescent probes for bioimaging. This research indicates that piperazinyl-based NBD probes can efficiently react with micromolar H2S, suggesting the potential for this compound derivatives to serve as fluorescent probes for detecting H2S or other biological analytes in vivo (Song et al., 2016).
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-2-20-8-10-22(11-9-20)26(31)29-16-14-28(15-17-29)23-12-13-25(30(32)33)24(18-23)27-19-21-6-4-3-5-7-21/h3-13,18,27H,2,14-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJMHWQVTOPEHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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